1-Cyclopropyl-2-iodobenzene

Vue d'ensemble

Description

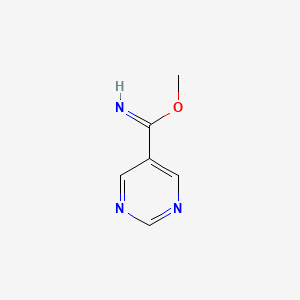

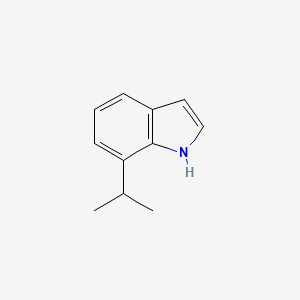

1-Cyclopropyl-2-iodobenzene is an organic compound with the molecular formula C9H9I . It is a derivative of benzene, where one hydrogen atom is replaced by a cyclopropyl group and another by an iodine atom .

Synthesis Analysis

The synthesis of this compound could potentially involve a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . This reaction introduces strained rings on a large panel of primary and secondary alkyl iodides . Another method could be the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a cyclopropyl group (a three-membered carbon ring) and an iodine atom attached to it . The average molecular weight is 244.072 Da .Chemical Reactions Analysis

The chemical reactions involving this compound could include various cross-coupling reactions . For instance, it could undergo a palladium-catalyzed cross-coupling reaction with aryl bromides or triflates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.072 Da and a density of 1.8±0.1 g/cm3 . The boiling point is 237.3±19.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Reactivity

1-Cyclopropyl-2-iodobenzene, a compound with significant potential in organic synthesis, shows diverse reactivity patterns in various chemical reactions. Notably, it has been used in ring-opening reactions, cycloadditions, and cyclopropanation processes, showcasing its versatility in synthetic organic chemistry.

Ring-Opening Reactions : Garve et al. (2014) demonstrated the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, highlighting the potential of iodobenzene derivatives in ring-opening reactions with donor-acceptor cyclopropanes (Garve, Barkawitz, Jones, & Werz, 2014).

Cycloaddition Reactions : Liu et al. (2007) explored iodobenzene diacetate-mediated reactions with methylenecyclopropanes, leading to [3+2] cycloaddition products, thereby showing the cycloaddition capabilities of iodobenzene compounds (Liu, Lu, & Shi, 2007).

Cyclopropanation Processes : Mukherjee and Das (2017) used iodosylbenzene and iodobenzene diacetate for intramolecular cyclopropanation of pyranopyrazoles, indicating the utility of iodobenzene derivatives in cyclopropanation reactions (Mukherjee & Das, 2017).

Safety and Hazards

While specific safety and hazard information for 1-Cyclopropyl-2-iodobenzene was not found, similar compounds like iodobenzene are classified as combustible liquids and are harmful if swallowed . They should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas or outdoors .

Mécanisme D'action

Target of Action

Iodobenzene, a related compound, has been shown to interact withEndoglucanase F . This enzyme plays a crucial role in the breakdown of cellulose, a complex carbohydrate.

Mode of Action

Iodobenzene, a structurally similar compound, has been shown to inhibit the response to benzoic acid in the receptor cells of the female silk moth bombyx mori . This suggests that 1-Cyclopropyl-2-iodobenzene might interact with its targets in a similar manner, potentially leading to changes in cellular responses.

Biochemical Pathways

Cyclopropane, a structural component of the compound, is known to be involved in various biosynthetic pathways . These pathways can be grouped into two major categories based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

Iodobenzene, a related compound, has been shown to have poor absorption and distribution . These properties could potentially impact the bioavailability of this compound.

Result of Action

Iodobenzene, a related compound, has been shown to cause an inhibition of the response to benzoic acid in the receptor cells of the female silk moth bombyx mori . This suggests that this compound might have similar effects.

Propriétés

IUPAC Name |

1-cyclopropyl-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSINLGUNMHEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B3145595.png)

![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)

![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)

![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)